molecular formula C22H16N2O4 B11653661 (5E)-1-(3-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11653661
M. Wt: 372.4 g/mol
InChI Key: JDZTYRTVFFMKRX-XDHOZWIPSA-N
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Description

(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a naphthylmethylidene group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with naphthalene-1-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a diazinane trione derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and naphthylmethylidene groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(3-METHOXYPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H16N2O4/c1-28-17-10-5-9-16(13-17)24-21(26)19(20(25)23-22(24)27)12-15-8-4-7-14-6-2-3-11-18(14)15/h2-13H,1H3,(H,23,25,27)/b19-12+

InChI Key

JDZTYRTVFFMKRX-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O

Origin of Product

United States

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